molecular formula C24H16N2O3 B2980720 4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866145-00-8

4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2980720
CAS No.: 866145-00-8
M. Wt: 380.403
InChI Key: XWQMTEBDEIQHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polycyclic heteroaromatic system featuring an indeno[1,2-b]pyridine core substituted with a methoxychromenyl group at the 4-position, a methyl group at the 2-position, and a carbonitrile moiety at the 3-position.

Properties

IUPAC Name

4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3/c1-13-19(11-25)21(15-9-14-10-16(28-2)7-8-20(14)29-12-15)22-23(26-13)17-5-3-4-6-18(17)24(22)27/h3-10H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQMTEBDEIQHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=CC(=C5)OC)OC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a methoxy-substituted phenol derivative. Subsequent cyclization reactions and further functional group modifications lead to the formation of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The cyano group can be reduced to an amine group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyano groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Using nucleophiles such as amines or halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 4-(6-hydroxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile.

  • Reduction: Formation of 4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboximidamide.

  • Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: It exhibits biological activity, including antimicrobial and antioxidant properties.

  • Medicine: It has been studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its antimicrobial properties may result from the disruption of microbial cell membranes. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

Structural Analogues in the Indeno[1,2-b]pyridine Family

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 4-(6-Methoxy-2H-chromen-3-yl), 2-methyl, 3-carbonitrile C25H16N2O3 Hypothesized bioactivity due to chromenyl group; research use only.
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile 4-(1,3-Benzodioxol-5-yl) instead of methoxychromenyl C21H14N2O3 Similar core structure; benzodioxol group enhances electron density. CAS: 691870-02-7 .
2-Methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydro-5H-indeno[1,2-b]pyridines Acetyl and aryl groups at 3- and 4-positions Variable Demonstrated calcium antagonism in rat taenia coli; bulkier substituents reduce solubility .
4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile Hexahydrocycloocta[b]pyridine core; fluorophenyl substituent C19H19FN2O Planar fluorophenyl group may improve membrane permeability; crystallography data available .

Functional Group Analysis

  • Methoxychromenyl vs.
  • Carbonitrile Position : The 3-carbonitrile group is conserved across analogs, suggesting its role in stabilizing molecular conformation via dipole interactions .

Pharmacological and Physicochemical Properties

  • Solubility : The methoxychromenyl group may reduce aqueous solubility compared to benzodioxol or fluorophenyl analogs, limiting bioavailability .

Biological Activity

4-(6-Methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a heterocyclic compound with a complex structure that exhibits diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H16N2O3, with a molecular weight of 380.4 g/mol. It features a unique combination of chromene and indeno[1,2-b]pyridine frameworks along with a carbonitrile group, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC24H16N2O3
Molecular Weight380.4 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to good antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

A study demonstrated that certain synthesized derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL against pathogenic fungi like Candida albicans and Aspergillus niger .

MicroorganismMIC (μg/mL)
Staphylococcus aureus32 - 128
Pseudomonas aeruginosa64 - 256
Candida albicans32 - 128
Aspergillus niger64 - 256

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines including A549 (lung), MCF7 (breast), and HL-60 (leukemia). The mechanism of action appears to involve apoptosis induction, characterized by nuclear fragmentation and cytoplasmic vacuolization .

Cancer Cell LineIC50 (μM)
A549 (lung)15
MCF7 (breast)10
HL-60 (leukemia)12

Antioxidant Activity

The antioxidant potential of the compound has been assessed using various assays. Preliminary findings suggest that it possesses significant free radical scavenging activity, which may contribute to its therapeutic efficacy against oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of similar compounds highlighted their effectiveness against multiple bacterial strains, outperforming standard antibiotics like Ciprofloxacin in some cases .
  • Anticancer Mechanisms : In a clinical trial context, derivatives of this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated a dose-dependent response correlating with increased cytotoxicity .

Q & A

Basic: What are the recommended methodologies for synthesizing 4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile?

Answer:
A pseudo-four-component synthesis approach is suitable for constructing polycyclic carbonitriles. For example, chromeno-pyridine derivatives can be synthesized via a one-pot reaction involving arylidene malononitrile, substituted aldehydes, and active methylene compounds under reflux conditions in ethanol or DMF. Optimizing stoichiometric ratios (e.g., 1:1.2:1 for aldehyde, malononitrile, and β-ketoester) and using catalysts like piperidine (5 mol%) can improve yields . Parallel methods for analogous compounds involve Biginelli reactions with thioureas and aromatic aldehydes, followed by cyclization with amines (e.g., 2-phenylethylamine) under reflux .

Advanced: How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Answer:
Discrepancies between experimental 1H^1H/13C^{13}C NMR data and theoretical calculations (e.g., DFT) often arise from solvent effects or dynamic conformational changes. To resolve this:

  • Use heteronuclear 2D NMR techniques (HSQC, HMBC) to confirm proton-carbon correlations .
  • Perform solvent-dependent NMR studies (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding or aggregation effects.
  • Compare experimental data with computational models (e.g., B3LYP/6-311+G(d,p)) that include solvent corrections via PCM (Polarizable Continuum Model) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD): Determines absolute configuration and bond lengths/angles. For example, triclinic P1P1 or monoclinic P21/nP2_1/n systems are common for similar carbonitriles, with refinement using SHELXL .
  • FT-IR: Validates functional groups (e.g., C≡N stretch ~2200 cm1^{-1}, C=O ~1700 cm1^{-1}).
  • Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+^+ or [M+Na]+^+) with <5 ppm error .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites.
  • Calculate Fukui indices (fk+f_k^+, fkf_k^-) to predict regioselectivity. For example, the carbonitrile group (C≡N) and ketone (C=O) may act as electron-deficient centers .
  • Simulate transition states (TS) using QM/MM methods to model reaction pathways (e.g., SN2 at the methoxy-substituted chromenyl group) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:
High-polarity solvents like DMSO:Water (5:5) or ethanol:water mixtures (7:3) are effective for recrystallizing fused pyridine-carbonitrile derivatives. Slow evaporation at 4°C promotes single-crystal growth, as demonstrated for structurally related compounds .

Advanced: How can stability issues (e.g., photodegradation or hydrolysis) be addressed during storage?

Answer:

  • Photostability: Conduct accelerated UV-light exposure tests (ICH Q1B guidelines). Use amber glass vials and antioxidants (e.g., BHT) if degradation is observed .
  • Hydrolysis resistance: Test pH-dependent stability (pH 1–13) via HPLC. Lyophilization or storage under inert gas (N2_2) mitigates moisture-induced decomposition .

Advanced: What strategies resolve low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate trapping: Use quenching agents (e.g., NH4_4Cl) to stabilize reactive intermediates like enolates.
  • Catalyst screening: Test Pd(OAc)2_2/Xantphos for coupling steps or Bi(OTf)3_3 for cyclization .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yields by 15–20% .

Basic: How are melting points and decomposition temperatures interpreted for quality control?

Answer:
Melting points (e.g., 298–346°C) and decomposition temperatures (TGA/DSC) indicate purity and thermal stability. Sharp melting ranges (<2°C) suggest high crystallinity, while broad ranges signal impurities. Compare with literature values for analogs (e.g., 277–346°C for chromeno-pyridines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.